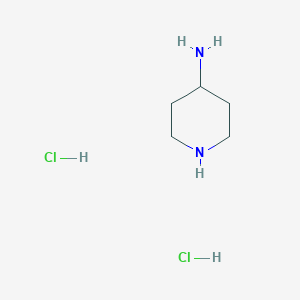

4-Aminopiperidine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

35621-01-3 |

|---|---|

Molecular Formula |

C5H13ClN2 |

Molecular Weight |

136.62 g/mol |

IUPAC Name |

piperidin-4-amine;hydrochloride |

InChI |

InChI=1S/C5H12N2.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4,6H2;1H |

InChI Key |

JLPGSSHHLKZYMJ-UHFFFAOYSA-N |

SMILES |

C1CNCCC1N.Cl.Cl |

Canonical SMILES |

C1CNCCC1N.Cl |

Other CAS No. |

35621-01-3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminopiperidine Dihydrochloride: A Cornerstone for Drug Discovery

This guide provides an in-depth technical overview of 4-Aminopiperidine dihydrochloride (CAS 35621-01-3), a critical building block for researchers, scientists, and professionals in drug development. We will delve into its essential specifications, analytical methodologies, applications, and handling protocols, offering field-proven insights to ensure its effective and safe utilization in the laboratory.

A Note on Chemical Identification: The topic of this guide is this compound, for which the correct and widely recognized CAS number is 35621-01-3 . The CAS number provided in the prompt, 5382-16-1, corresponds to 4-Hydroxypiperidine, a different chemical entity. This guide will focus exclusively on the dihydrochloride salt of 4-aminopiperidine.

Core Physicochemical & Chemical Specifications

This compound is a bifunctional molecule featuring a secondary amine within the piperidine ring and a primary amine as a substituent. This dual reactivity, combined with its defined stereochemistry, makes it a highly versatile scaffold in medicinal chemistry.[1][2] The dihydrochloride salt form enhances its stability and aqueous solubility, rendering it convenient for both storage and use in various reaction conditions.[3]

All quantitative data and key properties are summarized in the table below for easy reference.

| Property | Specification | Reference(s) |

| Chemical Name | piperidin-4-amine;dihydrochloride | [4] |

| Synonyms | 4-Piperidinamine dihydrochloride, 4-AP 2HCl | [5] |

| CAS Number | 35621-01-3 | [4][6] |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [6][7] |

| Molecular Weight | 173.08 g/mol | [4][6][7] |

| Appearance | White to off-white crystalline powder or solid | [8] |

| Melting Point | 331-333 °C | [5] |

| Solubility | Soluble in water. | [9] |

| Storage Conditions | Store at room temperature in a dry, well-ventilated place under an inert atmosphere. | [5] |

Quality Control & Analytical Protocols

Ensuring the purity and identity of starting materials is a foundational principle of scientific integrity. For a key intermediate like this compound, a multi-faceted analytical approach is essential for validation.

Purity Assessment: A Self-Validating System

A typical specification for purity is ≥97% or ≥98%, commonly determined by High-Performance Liquid Chromatography (HPLC).[6][8] Gas Chromatography (GC) can also be employed, though derivatization may be necessary for this non-volatile salt form.[10]

The diagram below illustrates a comprehensive quality control workflow, ensuring each batch of material is validated before use in synthesis.

Experimental Protocol: HPLC Purity Determination

This protocol describes a robust, self-validating system for determining the purity of this compound. The causality behind these choices is to provide a method that is both specific for the analyte and capable of separating potential impurities.

-

Instrumentation: HPLC system with UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A C18 column is chosen for its versatility in retaining polar to moderately non-polar compounds.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent, improving the peak shape of the basic amine.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 5% B

-

18-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Controlled temperature ensures run-to-run reproducibility.

-

Detection: UV at 210 nm. This low wavelength is necessary because the piperidine scaffold lacks a strong chromophore.

-

Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of ~1 mg/mL.

-

Validation: The method's suitability should be confirmed by analyzing a known reference standard and performing forced degradation studies to ensure it is stability-indicating.[10]

Common Impurities: A Note on Synthesis

The quality of this compound is intrinsically linked to its synthetic route. Common methods include the reduction of an oxime or reductive amination.[5] Potential process-related impurities could include unreacted starting materials, by-products from incomplete reduction, or residual catalysts. Therefore, a robust analytical method is crucial to ensure these are absent or below acceptable limits.

Applications in Medicinal Chemistry & Drug Development

The 4-aminopiperidine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous bioactive compounds. Its utility stems from the ability to independently functionalize the ring nitrogen and the 4-amino group, allowing for the systematic exploration of chemical space.[11]

-

As a Versatile Scaffold: It serves as a key building block for therapeutics targeting neurological disorders, analgesics, and antidepressants.[1]

-

In Antiviral Drug Discovery: The scaffold has been pivotal in the development of inhibitors of the Hepatitis C Virus (HCV) assembly.[2] Researchers have used it to create derivatives with improved potency and metabolic stability.[2]

-

In HIV Research: It is a core component in the synthesis of potent CCR5 receptor antagonists, which act as HIV-1 entry inhibitors.[11] The ability to introduce diverse substituents at the 4-position has been key to optimizing these antagonists.[11]

The following diagram illustrates a generalized synthetic pathway where 4-aminopiperidine serves as a key intermediate.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. As with any chemical reagent, a thorough review of the Safety Data Sheet (SDS) is required before use.

Core Safety & Handling Protocols

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, gloves, and a lab coat.[12]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[12]

-

Handling: Avoid contact with skin and eyes.[5] Do not breathe dust. After handling, wash hands thoroughly.

-

Spills: In case of a spill, avoid creating dust. Sweep up the solid material and place it in a suitable, closed container for disposal. Do not allow the product to enter drains.[12]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[12]

Storage & Stability

-

Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Storing under an inert atmosphere like argon or nitrogen is recommended to protect against moisture, as the compound can be hygroscopic.

-

Stability: The material is stable under recommended storage conditions.[12] For long-term storage, it is advisable to re-analyze the material for purity periodically (e.g., every three years) to ensure it remains within specification.[13]

By understanding and implementing these technical specifications and protocols, researchers can confidently and safely leverage the synthetic potential of this compound to advance the frontiers of drug discovery.

References

- MSDS - Safety Data Sheet. (n.d.).

- MSDS of 4-aminopiperidine-2,6-dione hydrochloride. (n.d.).

- 4-(4-Aminopiperidino)Pyridine Dihydrochloride 98.0%(HPLC) - Pure Synth. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- 4-N-Fmoc-aminopiperidine hydrochloride - Chem-Impex. (n.d.).

- This compound - ChemBK. (2024, April 9).

- 4-Aminopiperidine - Sigma-Aldrich. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2010, August 27).

- SAFETY DATA SHEET - Fisher Scientific. (2010, May 28).

- 1376041-68-7|4-Aminopiperidine-4-carbonitrile dihydrochloride|BLD Pharm. (n.d.).

- Certificate of analysis - Thermo Fisher Scientific. (n.d.).

- 4-Aminopiperidine - Chem-Impex. (n.d.).

- 4-Aminopiperidine-3,3,4,5,5-d5 | CDN Isotopes. (n.d.).

- Certificate of analysis. (n.d.).

- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019, November 19). Scientific Update.

- This compound | 35621-01-3 - Manchester Organics. (n.d.).

- 4-aminopiperidine and their use as a medicine. (n.d.). Google Patents.

- 4-Aminopyridine - PRODUCT INFORMATION. (n.d.).

- ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). (n.d.). Policija.

- This compound | C5H14Cl2N2 | CID 24721308 - PubChem. (n.d.).

- Rolt, A., et al. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC.

- 4-Aminopiperidine hydrochloride | C5H13ClN2 | CID 12406640 - PubChem. (n.d.).

- 4-Aminopiperidine 2HCl | CAS 35621-01-3 | SCBT - Santa Cruz Biotechnology. (n.d.).

- 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR spectrum - ChemicalBook. (n.d.).

- (R)-3-Piperidinamine dihydrochloride(334618-23-4) 1H NMR spectrum - ChemicalBook. (n.d.).

- 4-Aminopiperidine 13035-19-3 - Sigma-Aldrich. (n.d.).

- CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica. (n.d.).

- 4-Aminopiperidine, 95% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.).

- 4-Aminopiperidine 13035-19-3 | Tokyo Chemical Industry UK Ltd. (n.d.).

- Piperazine dihydrochloride - NIST WebBook. (n.d.).

- A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. (2020, September 25). Asian Journal of Chemistry.

- Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. (2022, September 8).

- Assessing the Purity of Synthesized N,N-dibutyl-2-chloropyridin-4-amine: A Comparative Guide to HPLC and GC-MS Analysis. (n.d.). Benchchem.

- An In-depth Technical Guide on the Solubility and Stability of 1-(Chlorocarbonyl)piperidine-d10 in Organic Solvents. (n.d.). Benchchem.

- Piperidine Impurities - BOC Sciences. (n.d.).

- (R)-3-Aminopiperidine dihydrochloride - ChemScene. (n.d.).

- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004, July 16). PubMed.

- (R)-3-Aminopiperidine Dihydrochloride - Pharmaffiliates. (n.d.).

- How to remove excess 4-amino piperidine from reaction medium? (2018, November 27). ResearchGate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]

- 4. This compound | C5H14Cl2N2 | CID 24721308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. 4-Aminopiperidine 2HCl | CAS 35621-01-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. chemimpex.com [chemimpex.com]

- 9. pure-synth.com [pure-synth.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. cdnisotopes.com [cdnisotopes.com]

pKa values of 4-Aminopiperidine dihydrochloride functional groups

An In-Depth Technical Guide on the pKa Values of 4-Aminopiperidine Dihydrochloride Functional Groups

Abstract

The ionization state of a molecule, dictated by its pKa values, is a cornerstone of its pharmacokinetic and pharmacodynamic profile. For scaffolds like 4-aminopiperidine, a ubiquitous building block in modern medicinal chemistry, a precise understanding of the acid-base equilibria of its distinct amino functional groups is critical for rational drug design. This technical guide provides an in-depth analysis of the pKa values of this compound. We will explore the theoretical underpinnings that differentiate the basicity of its primary and secondary amine centers, present established and predicted pKa values, and offer detailed, field-proven protocols for their experimental determination via potentiometric titration. This document is intended for researchers, scientists, and drug development professionals seeking to harness the physicochemical properties of this important molecule.

Introduction: The Critical Role of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental chemical property that quantifies the tendency of a molecule to donate or accept a proton at a given pH.[1] For ionizable drug molecules, which constitute the majority of pharmaceuticals, the pKa value is a primary determinant of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2] It directly influences crucial properties such as aqueous solubility, membrane permeability, and protein binding.[2]

4-Aminopiperidine is a key structural motif found in a multitude of biologically active agents, including inhibitors of protein kinase B (Akt) and antagonists for chemokine receptors like CCR5.[3][4] Supplied as a dihydrochloride salt, both the secondary ring amine and the primary C4-exocyclic amine are protonated. Understanding the distinct pKa values associated with the deprotonation of these two centers is paramount for predicting the molecule's charge state in different physiological compartments (e.g., stomach pH 1-3.5 vs. blood pH 7.4), which in turn governs its behavior and efficacy.

Theoretical Framework: Differentiating the Basicity of Two Amine Centers

4-Aminopiperidine possesses two basic nitrogen atoms: a secondary amine within the aliphatic ring and a primary amine at the 4-position. When fully protonated, as in the dihydrochloride salt, the molecule exists as a dication. The two pKa values correspond to the stepwise dissociation of protons from these two ammonium centers.

-

pKa1 (Higher Value): This corresponds to the deprotonation of the more basic nitrogen. In aliphatic amines, secondary amines are typically more basic than primary amines due to the electron-donating inductive effect of the alkyl groups. Therefore, the piperidine ring nitrogen is expected to be the more basic center. Its conjugate acid is weaker, resulting in a higher pKa value. The pKa of piperidine itself is approximately 11.12, which serves as a useful benchmark.[5][6]

-

pKa2 (Lower Value): This corresponds to the deprotonation of the less basic nitrogen. Once the first proton has been removed (from the ring nitrogen), the molecule still carries a positive charge on the 4-amino group. The presence of this positive charge exerts a significant electron-withdrawing field effect, which destabilizes the second protonated amine and makes it more acidic (i.e., a stronger acid with a lower pKa). Therefore, the pKa of the 4-ammonio group is expected to be substantially lower than that of the piperidinium group.

The stepwise deprotonation can be visualized as follows:

Caption: Protonation equilibria of 4-aminopiperidine.

Quantitative pKa Data

Obtaining precise experimental pKa values is crucial for accurate modeling and prediction in drug development. While extensive databases exist for many compounds, specific, experimentally verified values for 4-aminopiperidine can be elusive. Computational predictions offer a valuable starting point, but must be treated as estimations until confirmed by empirical methods.

| Functional Group | pKa Value | Method | Reference |

| Piperidine Ring Amine (pKa1) | ~11.12 | Experimental (Piperidine) | [5][6] |

| 4-Amino Group (pKa2) | 10.37 ± 0.20 | Predicted (4-Aminopiperidine) | [7][8] |

Note: The predicted value of 10.37 likely represents a macroscopic constant that may not fully resolve the two distinct microscopic pKa values.[7][8] Based on the theoretical principles discussed, the pKa for the ring amine (pKa1) is expected to be higher than that of the 4-amino group (pKa2). Experimental determination is strongly recommended for definitive values.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination due to its high accuracy and direct measurement of pH changes.[9][10] The method involves monitoring the pH of a solution of the analyte as a titrant (a strong base in this case) is added incrementally. The pKa values are determined from the inflection points of the resulting titration curve.

Materials and Equipment

-

This compound

-

0.1 M Sodium Hydroxide (NaOH), standardized

-

0.1 M Hydrochloric Acid (HCl), standardized

-

0.15 M Potassium Chloride (KCl) solution (for maintaining constant ionic strength)

-

Deionized water, purged with nitrogen to remove dissolved CO₂

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Titration vessel

Step-by-Step Methodology

-

pH Meter Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[9]

-

Sample Preparation:

-

Initial Acidification:

-

Place a known volume (e.g., 20 mL) of the sample solution into the titration vessel.[10]

-

Add the magnetic stir bar and begin gentle stirring.

-

Immerse the calibrated pH electrode into the solution.

-

Since the starting material is the dihydrochloride salt, the initial pH will already be acidic. If necessary, add 0.1 M HCl to adjust the initial pH to ~1.8-2.0 to ensure both amino groups are fully protonated at the start of the titration.[9][10]

-

-

Titration Process:

-

Titrate the solution with standardized 0.1 M NaOH.

-

Add the titrant in small, precise increments (e.g., 0.05-0.1 mL). Near the equivalence points, reduce the increment size to obtain a higher resolution of the titration curve.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[10]

-

Continue the titration until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).[9][10]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

-

Two distinct buffer regions and equivalence points should be visible, corresponding to the neutralization of the two acidic protons.

-

To precisely locate the equivalence points, calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The peaks of the first derivative plot correspond to the equivalence points.

-

The pKa value for each functional group is equal to the pH at the half-equivalence point (the midpoint of the buffer region).[9] For the first deprotonation, pKa1 = pH at V1/2. For the second, pKa2 = pH at (V1 + (V2-V1)/2), where V1 and V2 are the first and second equivalence volumes, respectively.

-

Experimental Workflow Diagram

Caption: Workflow for pKa determination by potentiometric titration.

Alternative and Complementary Methods

UV-Vis Spectrophotometry

This method can be used if the molecule has a chromophore near the ionization center, causing the UV-Vis absorbance spectrum to change with pH.[11][12] It offers the advantage of requiring a much smaller sample quantity compared to potentiometric titration.[12] The procedure involves recording spectra in a series of buffers with different known pH values and analyzing the change in absorbance to calculate the pKa.[11][13]

Computational Prediction

In silico methods, using quantum mechanics (like DFT) and continuum solvent models, can predict pKa values before a compound is synthesized.[14][15][16] These computational approaches are invaluable in early-stage drug discovery for screening large libraries of virtual compounds.[17][18] However, their accuracy can be limited, with mean errors often around 0.5-1.0 pKa units, and they should be validated experimentally for lead compounds.[14]

Conclusion

The two amine functional groups of this compound possess distinct pKa values due to the electronic influence of their respective chemical environments and the electrostatic effects of protonation. The secondary ring amine is the more basic center (higher pKa1), while the primary 4-amino group is less basic (lower pKa2). While computational predictions and data from analogous structures provide valuable estimates, precise determination through experimental methods like potentiometric titration is essential for building accurate structure-activity relationships and developing robust drug formulations. A thorough understanding and application of these principles empower researchers to optimize the physicochemical properties of drug candidates, ultimately enhancing their therapeutic potential.

References

-

Bergam, P., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available at: [Link]

-

National Center for Biotechnology Information. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. Available at: [Link]

-

Ram, H.N.A., et al. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 24721308. Available at: [Link]

-

Salcedo, D., et al. (2013). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry. Available at: [Link]

-

MDPI. (2020). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Available at: [Link]

-

Scholaris. (2021). Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines. Available at: [Link]

-

Springer Nature Experiments. (2010). Measurement of Polyamine pK a Values. Available at: [Link]

-

Chemdad Co., Ltd. This compound. Available at: [Link]

-

ChemBK. This compound. Available at: [Link]

-

Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Available at: [Link]

-

National Center for Biotechnology Information. 4-Aminopiperidine hydrochloride. PubChem Compound Summary for CID 12406640. Available at: [Link]

-

ResearchGate. Acid-base equilibrium of 4-aminopyridine derivatives. Available at: [Link]

-

National Center for Biotechnology Information. Piperidine. PubChem Compound Summary for CID 8082. Available at: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Available at: [Link]

-

ACS Publications. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A. Available at: [Link]

-

LookChem. Cas 13035-19-3,4-Aminopiperidine. Available at: [Link]

-

PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Available at: [Link]

-

Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

-

Routledge. (2017). Computational Approaches for the Prediction of pKa Values - 1st Edition. Available at: [Link]

-

ResearchGate. (2015). Computational Approaches to Predict pKa Values. Available at: [Link]

-

Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available at: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

-

ACS Publications. (2000). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry. Available at: [Link]

-

ChemRxiv. (2021). Reliable and Accurate Prediction of Single Residue pKa Values Through Free Energy Perturbation Calculations. Available at: [Link]

-

IOP Publishing. (2020). using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available at: [Link]

-

National Center for Biotechnology Information. 4-Aminopiperidine-4-carboxylic acid. PubChem Compound Summary for CID 1514306. Available at: [Link]

-

MDPI. (2012). Determination of the End Point in Potentiometric Titrations: Gran and Schwartz Methods. Available at: [Link]

-

PubChemLite. 4-aminopiperidine-1-carboxamide dihydrochloride (C6H13N3O). Available at: [Link]

-

University of Calgary. Ch27 pKa and pI values. Available at: [Link]

-

Wikipedia. Piperidine. Available at: [Link]

-

National Center for Biotechnology Information. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC. Available at: [Link]

-

Isca Biochemicals. Amino acid pKa and pKi values. Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. 4-Aminopiperidine | 13035-19-3 [chemicalbook.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. routledge.com [routledge.com]

- 16. researchgate.net [researchgate.net]

- 17. peerj.com [peerj.com]

- 18. optibrium.com [optibrium.com]

Solid-State Engineering of 4-Aminopiperidine Salts: A Technical Guide

Executive Summary: The "Dual-Nitrogen" Challenge

4-Aminopiperidine (4-AP) is a ubiquitous pharmacophore in medicinal chemistry, serving as the scaffold for diverse therapeutic agents ranging from antihistamines to opioid receptor ligands and HCV inhibitors. However, its solid-state behavior is governed by a critical duality: the presence of two distinct basic nitrogen centers—the secondary piperidine amine (

For the drug development professional, this presents both a challenge and an opportunity. The challenge lies in controlling stoichiometry (monocationic vs. dicationic forms) and hygroscopicity. The opportunity lies in crystal engineering : utilizing these protonation sites to design specific supramolecular synthons that optimize solubility, stability, and tableting properties.

This guide moves beyond basic synthesis, focusing on the structural causality of 4-AP salts and providing a validated workflow for their analysis.

The Protonation Landscape

Before attempting crystallization, one must understand the electrostatic landscape. The piperidine ring nitrogen is sterically more accessible and electronically more basic than the exocyclic amine.

Stoichiometric Control Logic

-

Monocationic Salts (1:1): Formed with weak acids or controlled equivalents of strong acids. The proton resides on the ring nitrogen . This leaves the primary amine available as a hydrogen bond donor/acceptor, often leading to 1D chain structures.

-

Dicationic Salts (1:2): Formed with excess strong acids (e.g., 2M HCl). Both nitrogens are protonated. These structures are dominated by charge-assisted hydrogen bonds, often forming high-melting, layered lattices (2D sheets).

| Parameter | Monocationic Form (e.g., Acetate) | Dicationic Form (e.g., Dihydrochloride) |

| Protonation Site | Ring Nitrogen ( | Ring ( |

| Lattice Energy | Moderate (H-bond dominant) | High (Ionic/Coulombic dominant) |

| Solubility | Variable (often organic soluble) | High Water Solubility |

| Common Space Groups | ||

| Hygroscopicity | Low to Moderate | High (Critical Process Parameter) |

Experimental Workflow: From Solution to Structure

The following workflow outlines the decision process for isolating and characterizing 4-AP salts.

Figure 1: Decision matrix for the isolation and characterization of 4-AP salts. Note the divergence in solvent strategy based on the targeted ionization state.

Crystallization Protocols

The following protocols are designed to yield single crystals suitable for X-ray diffraction (SCXRD).

Protocol A: The Dihydrochloride Salt (Dication)

Target: High-stability, water-soluble phase.

-

Dissolution: Dissolve 1.0 g (10 mmol) of 4-aminopiperidine in 10 mL of absolute ethanol. Maintain temperature at 25°C.

-

Acidification: Dropwise add 2.5 equivalents of concentrated HCl (37%). Note: The solution will generate heat (exothermic). Allow to cool to room temperature.

-

Nucleation Control: Add diethyl ether dropwise until a persistent turbidity is observed.

-

Crystal Growth: Seal the vial with parafilm, poke 2-3 small holes, and allow for slow evaporation at 4°C (refrigerator). Rapid cooling here often yields amorphous hygroscopic solids.

-

Harvest: Colorless prisms should appear within 48-72 hours.

Protocol B: The Carboxylate Co-Crystal/Salt (Monocation)

Target: Supramolecular assembly with benzoic acid derivatives.

-

Stoichiometry: Mix 4-aminopiperidine and the carboxylic acid (e.g., 4-nitrobenzoic acid) in a 1:1 molar ratio.

-

Solvent System: Use a Methanol:Acetonitrile (1:1 v/v) mixture. The acetonitrile acts as a structural template and reduces solubility to encourage precipitation.

-

Technique (Vapor Diffusion): Place the solution in a small inner vial. Place this vial inside a larger jar containing pure diethyl ether. Cap the large jar tightly.

-

Mechanism: Ether diffuses into the methanol, slowly increasing supersaturation. This yields high-quality crystals with minimal defects.

Structural Analysis & Supramolecular Synthons

When analyzing the SCXRD data of 4-AP salts, three structural features must be verified.

Conformational Analysis

The piperidine ring almost invariably adopts the chair conformation to minimize 1,3-diaxial interactions.

-

Check: Calculate the puckering parameters (

).[1] For an ideal chair, -

Anomalies: If a boat conformation is observed, check for steric clashes with bulky anions or specific hydrogen bonds forcing the distortion.

The Primary Synthon ( )

In monocationic carboxylate salts, the most robust interaction is the heterosynthon between the protonated piperidine nitrogen and the carboxylate oxygen.

-

Donor:

-

Acceptor:

-

Geometry: This typically forms a cyclic 8-membered ring motif (Graph Set

), which is a reliable design element for crystal engineering.

Figure 2: The primary heterosynthon driving the assembly of monocationic 4-AP salts.

Layered Packing (Dicationic)

In dihydrochloride salts, the chloride ions act as bridges between the

-

Analysis Tip: View the structure along the crystallographic axes (a, b, c) to identify hydrophilic channels. These channels explain the high hygroscopicity of the di-HCl salt.

Characterization & Validation

A solved crystal structure is only a model until validated by bulk data.

Powder X-Ray Diffraction (PXRD)

-

Purpose: Confirm that the bulk synthesized powder matches the single crystal structure.

-

Procedure: Simulate the PXRD pattern from the SCXRD .cif file (using Mercury or OLEX2) and overlay it with the experimental pattern.

-

Tolerance: Peak shifts of

are acceptable (due to temperature differences), but missing or extra peaks indicate polymorphism or phase impurities.

Thermal Analysis (DSC/TGA)

-

Differentiation:

-

Solvates: TGA will show weight loss before the melting point.

-

Anhydrous Salts: Sharp endotherm in DSC.

-

-

4-AP Specifics: The dihydrochloride salt often decomposes upon melting (>250°C), whereas carboxylate salts typically show clean melting events between 150-200°C.

References

-

PubChem. (2024).[2][3] 4-Aminopiperidine dihydrochloride | C5H14Cl2N2.[2] National Library of Medicine. [Link]

-

Lemmerer, A., & Bernstein, J. (2014). Crystal structure of piperidinium 4-nitrophenolate. PMC - National Institutes of Health. [Link]

-

Sackett, D. L., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC - National Institutes of Health. [Link]

-

Badorrey, R., et al. (2009). Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines. Organic & Biomolecular Chemistry. [Link]

-

Perlovich, G. L. (2024). An Overlooked Supramolecular Synthon in Multicomponent Trimethylglycine Crystals. MDPI. [Link]

Sources

Technical Guide: Hygroscopic Management of 4-Aminopiperidine Dihydrochloride

This guide serves as an authoritative technical reference on the hygroscopic management of 4-Aminopiperidine dihydrochloride (CAS: 35621-01-3). It is designed for organic chemists and formulation scientists who require precise stoichiometric control in drug development workflows.

Part 1: Executive Summary & Chemical Context

This compound is a critical bifunctional building block used in the synthesis of CDK inhibitors, antimalarials, and peptide mimetics. While the dihydrochloride salt form offers improved oxidative stability compared to the free base (CAS: 13035-19-3), it introduces a significant challenge: acute hygroscopicity .

Uncontrolled moisture uptake in this compound is not merely a storage issue; it is a stoichiometric hazard . An uncorrected water content of even 2-3% can lead to substantial under-loading of the amine in coupling reactions, resulting in incomplete conversion, difficult purifications, and failed batch release.

Key Physicochemical Profile

| Property | Specification | Technical Implication |

| CAS Number | 35621-01-3 | Specific to the 2HCl salt form.[1][2] |

| Molecular Weight | 173.08 g/mol (Anhydrous) | Baseline for stoichiometric calculations. |

| Hygroscopicity Class | Class III (Hygroscopic) | Absorbs >2% moisture at <80% RH. |

| Critical RH (CRH) | Est. <40% RH | Deliquescence risk exists above this threshold. |

| Solubility | High in Water/Methanol | Moisture uptake accelerates surface dissolution. |

Part 2: Molecular Basis of Hygroscopicity

To manage the material, one must understand the causality of its behavior. The hygroscopicity of this compound arises from the high lattice energy of the ionic salt competing with the hydration energy of the chloride ions.

-

Ionic Dipole Interactions: The piperidine ring nitrogen and the primary amine nitrogen are both protonated (

and -

Surface Adsorption: The chloride ions at the crystal lattice surface possess a high charge density, acting as nucleation sites for atmospheric water vapor via hydrogen bonding.

-

Deliquescence Cascade: Once a monolayer of water forms, it dissolves surface ions, creating a saturated solution film. This film has a lower vapor pressure than the surrounding air, driving further water absorption until the solid typically collapses into a sticky gum or liquid.

Part 3: Characterization & Diagnostics

Before using a stored batch, you must validate its integrity. Do not assume the label weight is the active weight.

Diagnostic Workflow

-

Visual Inspection: Fresh material is a free-flowing white crystalline powder. Clumping, transparency at edges, or a "wet sand" texture indicates significant moisture uptake (>5% w/w).

-

Melting Point Depression: Pure anhydrous material melts/decomposes at 331-333°C . A depression >5°C suggests hydration or hydrolysis.

-

Quantitative Validation (Karl Fischer):

-

Method: Coulometric Karl Fischer titration.

-

Solvent: Methanol/Formamide (1:1) to ensure complete solubility of the salt.

-

Target: < 1.0% water content for high-precision synthesis.

-

Part 4: Handling & Storage Protocols (SOP)

This protocol relies on a self-validating system —steps that ensure error detection before the material enters the reaction.

Storage Architecture

-

Primary Container: Amber glass vial with a Teflon-lined screw cap.

-

Secondary Barrier: Heat-sealed aluminized Mylar bag containing a packet of activated silica gel or molecular sieves.

-

Environment: Desiccator cabinet maintained at <20% RH or a Nitrogen-purged glovebox.

The "Zero-Error" Weighing Protocol

Objective: Eliminate weighing errors caused by rapid moisture uptake during transfer.

-

Equilibration: Allow the container to reach room temperature before opening to prevent condensation.

-

Environment: If ambient humidity is >45%, weighing must occur in a glove bag or glovebox.

-

Tare Method:

-

Incorrect: Tare weighing boat

Add solid -

Correct (Difference Weighing): Weigh sealed source vial

Remove approximate amount

-

Remediation (Drying)

If a batch tests positive for moisture (e.g., KF > 2%), recover it using this vacuum protocol:

-

Place material in a vacuum oven.

-

Set temperature to 40°C (gentle heat to avoid HCl dissociation).

-

Apply vacuum (< 10 mbar ) for 12–24 hours.

-

Critical Step: Place a tray of

(Phosphorus Pentoxide) or KOH pellets in the oven to act as a chemical moisture sink. -

Backfill with Argon/Nitrogen before opening.

Part 5: Visualization of Technical Workflows

Diagram 1: Hygroscopic Failure Mode & Impact

This diagram illustrates the mechanistic pathway from exposure to experimental failure.

Caption: The cascade of failure: Moisture uptake leads to "phantom mass," causing stoichiometry errors that compromise downstream chemical synthesis.

Diagram 2: Handling Decision Tree

A logic gate for researchers to determine the appropriate handling method based on environmental conditions.

Caption: Decision matrix for handling hygroscopic salts. High humidity necessitates inert atmosphere handling to prevent degradation.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24721308, this compound. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Implementation of Reductive Amination with 4-Aminopiperidine Dihydrochloride

Foreword: The Strategic Value of the 4-Aminopiperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring is a privileged scaffold, prized for its conformational properties and its ability to confer favorable pharmacokinetic profiles. Among its derivatives, the 4-aminopiperidine motif is a particularly valuable building block, serving as a cornerstone in the synthesis of a wide array of therapeutic agents, from potent analgesics to innovative treatments for neurological disorders and HIV.[1][2] Reductive amination, or reductive alkylation, stands out as one of the most robust and versatile methods for elaborating this core structure, enabling the formation of a new carbon-nitrogen bond with high efficiency and control.[3][4]

This guide provides an in-depth exploration of reductive amination reactions specifically involving 4-aminopiperidine dihydrochloride. As a salt, this starting material presents unique considerations regarding solubility, basicity, and reaction pH control. We will dissect the mechanistic underpinnings of the reaction, provide validated, step-by-step protocols, and offer expert insights into troubleshooting and optimization, empowering researchers to confidently and successfully employ this critical transformation in their synthetic campaigns.

Mechanistic Rationale: A Tale of Two Steps

The reductive amination process is a cascade reaction that elegantly combines two fundamental transformations in a single pot: the formation of an imine (or its protonated form, the iminium ion) and its subsequent reduction to a stable amine.[4][5][6] Understanding the interplay between these steps is critical for reaction success.

Step 1: Imine/Iminium Ion Formation The reaction initiates with the nucleophilic attack of the primary amine of 4-aminopiperidine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate, which then dehydrates to yield an imine.[4]

Step 2: Hydride Reduction The C=N double bond of the imine is then reduced by a hydride-based reducing agent to furnish the final secondary amine product.[7]

The Critical Role of pH: The rate of imine formation is highly pH-dependent. Mildly acidic conditions (typically pH 4-6) are optimal as they facilitate the dehydration of the hemiaminal without excessively protonating the starting amine, which would render it non-nucleophilic.[5][8][9] When starting with this compound, the reaction mixture is inherently acidic. However, the amine itself is not nucleophilic until it is deprotonated. Therefore, a stoichiometric amount of a non-nucleophilic base is required to liberate the free amine in situ, which then participates in the reaction. The final pH must be carefully balanced to allow for both a free amine and efficient imine formation.

Caption: General mechanism of reductive amination.

Reagent Selection and Rationale

The success of a reductive amination hinges on the judicious selection of the reducing agent and solvent. The choice is dictated by the reactivity of the carbonyl substrate and the desire to avoid side reactions, such as the reduction of the starting aldehyde or ketone.

| Reagent Class | Example(s) | Key Characteristics & Rationale |

| Amine Source | This compound | Stable, solid salt form. Requires in situ neutralization with a base (e.g., triethylamine, DIPEA) to generate the reactive free amine. The added base also helps buffer the reaction pH. |

| Reducing Agents | Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) | Method of Choice. Mild and chemoselective, reducing iminium ions much faster than aldehydes or ketones.[4][10] Tolerates a wide range of functional groups and is effective in chlorinated solvents like DCM or DCE.[8][10] |

| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines under mildly acidic conditions.[5][7] Its use has diminished due to the high toxicity of cyanide byproducts.[11] | |

| Sodium Borohydride (NaBH₄) | A more powerful, less expensive reductant. Can reduce the starting carbonyl, leading to alcohol byproducts.[10] Best used in a stepwise protocol where the imine is pre-formed before the reductant is added.[8][10] | |

| Borane-Pyridine Complex (BAP) | A useful, non-cyanide alternative that is effective for reductive aminations of piperidines, eliminating nitrile-containing impurities seen with NaBH₃CN.[12] | |

| Solvents | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol (MeOH) | The choice is often linked to the reducing agent. STAB works best in aprotic solvents like DCM or DCE.[10] NaBH₄ is typically used in protic solvents like MeOH or EtOH.[10] |

| Additives | Acetic Acid (AcOH) | Can be used in catalytic amounts to facilitate imine formation, especially with less reactive ketones.[13] |

Validated Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of N-substituted 4-aminopiperidine derivatives.

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This one-pot procedure is the most common and reliable method for most substrates due to the high chemoselectivity of STAB.[8]

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., Benzaldehyde as a model)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous DCM to create a suspension (approx. 0.1-0.2 M concentration based on the limiting reagent).

-

Base Addition: Add triethylamine (2.2-2.5 eq) to the suspension and stir for 15-20 minutes at room temperature. The extra equivalents are necessary to neutralize both HCl salts and any adventitious acid. The mixture should become more homogeneous as the free amine is formed.

-

Carbonyl Addition: Add the aldehyde or ketone (1.0-1.1 eq) to the reaction mixture and stir for 30-60 minutes at room temperature to allow for imine formation.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS until the starting materials are consumed.

-

Work-up (Quench): Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired N-substituted 4-aminopiperidine.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)

This method is a cost-effective alternative, particularly on a large scale, but requires careful control to prevent reduction of the starting carbonyl.

Materials:

-

Same as Protocol 1, but replace NaBH(OAc)₃ with Sodium Borohydride (NaBH₄) and DCM with anhydrous Methanol (MeOH).

Procedure:

-

Setup & Neutralization: Follow steps 1-3 from Protocol 1, using anhydrous MeOH as the solvent.

-

Imine Formation: Add the aldehyde or ketone (1.0 eq) and stir the mixture at room temperature for 2-4 hours to ensure imine formation is near completion.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add sodium borohydride (1.5-2.0 eq) in small portions. Caution: Gas evolution (hydrogen) will occur.

-

Reaction & Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC or LC-MS.

-

Work-up: Carefully quench the reaction at 0 °C by adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extraction & Purification: Add DCM and water to the residue. Perform a standard aqueous extraction as described in steps 8-10 of Protocol 1.

Caption: A typical workflow for reductive amination.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Insufficient base added; amine salt did not fully neutralize. 2. Inefficient imine formation (e.g., with hindered ketones). 3. Deactivated reducing agent (hydrolyzed). | 1. Ensure at least 2.2 equivalents of base are used. 2. Add a catalytic amount of acetic acid (0.1 eq); increase reaction time or gently heat (40 °C). 3. Use fresh, high-quality reducing agents. |

| Recovery of Starting Aldehyde/Ketone | 1. Imine formation is the rate-limiting step or is unfavorable. 2. Reaction time is too short. | 1. As above, add catalytic acid or increase temperature. 2. Extend the reaction time to 24 hours or longer. |

| Formation of Alcohol Byproduct (from starting carbonyl) | 1. Reducing agent is too strong or not chemoselective (common with NaBH₄). 2. NaBH₄ was added before imine formation was complete. | 1. Switch to a milder, more selective reagent like NaBH(OAc)₃.[13] 2. In the stepwise protocol, allow more time for imine formation (Step 2) before adding NaBH₄. |

| Dialkylation of the Amine | The product (a secondary amine) reacts with another equivalent of the carbonyl. | Use a slight excess of the 4-aminopiperidine (1.1-1.2 eq) to favor mono-alkylation. This is generally less of an issue than with simpler primary amines. |

Safety and Handling Precautions

-

This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Avoid dust formation.

-

Reducing Agents: Hydride reagents like NaBH(OAc)₃ and NaBH₄ react with water and protic solvents to release flammable hydrogen gas. Additions and quenching should be performed slowly and with cooling. NaBH₃CN is highly toxic and generates hydrogen cyanide gas upon acidification; its use requires stringent safety protocols.

-

Solvents: Chlorinated solvents like DCM and DCE are volatile and should be handled exclusively in a fume hood.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pH-Dependent chemoselective synthesis of alpha-amino acids. Reductive amination of alpha-keto acids with ammonia catalyzed by acid-stable iridium hydride complexes in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 12. tandfonline.com [tandfonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. peptide.com [peptide.com]

Application Note: High-Precision Derivatization of 4-Aminopiperidine Dihydrochloride

Executive Summary

4-Aminopiperidine is a privileged scaffold in drug discovery, serving as the core architecture for diverse therapeutic agents, including antihistamines (e.g., Bamipine), opioid modulators, and kinase inhibitors (e.g., CDK4/6 antagonists).[1]

However, the commercial availability of the precursor as a dihydrochloride salt (2HCl) presents two specific challenges for the bench scientist:

-

Stoichiometric Neutralization: The salt is acidic and hygroscopic, requiring precise "free-basing" to restore nucleophilicity.

-

Regioselectivity: The molecule contains two nucleophilic nitrogen atoms with distinct steric and electronic profiles.

This guide provides a validated roadmap for transforming 4-AP·2HCl into high-value intermediates, focusing on regioselective protection and library-grade derivatization.

Chemical Intelligence & Strategy

The Selectivity Paradox

Successful derivatization relies on exploiting the subtle differences between the endocyclic (secondary) and exocyclic (primary) amines.

| Feature | N1 (Piperidine Nitrogen) | Exocyclic Amine (-NH2) |

| Type | Secondary Amine | Primary Amine |

| pKa (approx) | ~11.1 | ~10.4 |

| Nucleophilicity | High (More basic, electron-rich) | Moderate |

| Steric Hindrance | Moderate (Ring constrained) | Low (Flexible tether) |

| Reactivity Target | Preferential site for Alkylation/Acylation | Preferential site for Imine formation |

Strategic Insight: In a competition reaction with electrophiles (like Boc-anhydride), the secondary amine (N1) is generally more nucleophilic and is acylated first. This is fortuitous, as it allows for the easy generation of 1-Boc-4-aminopiperidine, a "universal donor" for amide coupling libraries.[1]

Visualization: The Derivatization Decision Tree

The following diagram outlines the logical flow for selecting the correct protocol based on your target structure.

Figure 1: Strategic decision tree for 4-aminopiperidine functionalization. Route A is the industry standard for generating amide libraries.[1]

Detailed Protocols

Protocol 1: The "Gateway" Synthesis (Free-Basing & N1-Protection)

Objective: Convert 4-AP·2HCl into 1-Boc-4-aminopiperidine . Why this works: By controlling stoichiometry and temperature, we exploit the higher nucleophilicity of the secondary amine to install the Boc group at N1, leaving the primary amine free for subsequent drug discovery chemistry.[1]

Reagents

-

Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) — Slight deficit ensures mono-protection.

-

Triethylamine (TEA) or DIPEA (3.0 eq) — 2.0 eq to neutralize HCl, 1.0 eq to drive reaction.[1]

-

Solvent: Dichloromethane (DCM) / Methanol (10:1) or 1,4-Dioxane/Water (1:1).

Step-by-Step Methodology

-

Dissolution & Neutralization:

-

Kinetic Protection:

-

Dissolve Boc₂O (9.5 mmol, 2.07 g) in a minimal amount of dioxane.

-

Add the Boc₂O solution dropwise to the cold amine mixture over 30 minutes.

-

Crucial: Maintain 0°C. Low temperature enhances the selectivity for the more nucleophilic secondary amine (N1) over the primary amine.

-

-

Workup:

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Concentrate under reduced pressure to remove dioxane.

-

pH Adjustment: The aqueous residue will be basic. Extract with DCM (3 x 20 mL).

-

Self-Validating Step: If bis-Boc forms, it is highly lipophilic.[1] The mono-protected primary amine is moderately polar.

-

-

Purification:

-

Wash combined organics with brine, dry over Na₂SO₄.[1]

-

Evaporate. The resulting white solid is usually >95% pure 1-Boc-4-aminopiperidine.

-

Validation: ¹H NMR should show a singlet for Boc (~1.45 ppm) and diagnostic piperidine ring protons.

-

Protocol 2: Library Synthesis (Amide Coupling at Exocyclic Amine)

Objective: Attach a carboxylic acid "warhead" to the primary amine of the 1-Boc-4-aminopiperidine scaffold.

Reagents

-

1-Boc-4-aminopiperidine (from Protocol 1)[5]

-

Carboxylic Acid (R-COOH)

-

Coupling Agent: HATU or T3P (Propylphosphonic anhydride)

-

Base: DIPEA

Methodology

-

Activation: Dissolve R-COOH (1.0 eq) in DMF. Add DIPEA (2.0 eq) and HATU (1.1 eq). Stir for 5 minutes.

-

Coupling: Add 1-Boc-4-aminopiperidine (1.0 eq).

-

Reaction: Stir at RT for 2–16 hours.

-

Deprotection (The "Release"):

-

Once the amide is formed, the N1-Boc group must often be removed to optimize ADME properties or for further functionalization.[1]

-

Treat the crude amide with 4M HCl in Dioxane or TFA/DCM (1:4) for 1 hour.

-

Evaporate to dryness to yield the final 4-amido-piperidine salt .

-

Protocol 3: Reductive Amination (N-Alkylation)

Objective: If the user requires an N-alkyl group at the primary amine (creating a secondary exocyclic amine).

Expert Tip: Reductive amination on the primary amine requires the N1 position to be already protected (e.g., 1-Boc-4-aminopiperidine). If you attempt this on the free diamine, the ketone will likely react with both, or polymerize.[1]

-

Imine Formation:

-

Combine 1-Boc-4-aminopiperidine (1.0 eq) and Aldehyde/Ketone (1.1 eq) in DCE (Dichloroethane) or DCM.

-

Add Acetic Acid (catalytic, 1-2 drops) to catalyze imine formation. Stir 30 mins.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).

-

Stir overnight at RT.

-

-

Quench: Add saturated NaHCO₃. Extract with DCM.

Analytical Validation (QC)

When analyzing reaction outcomes, use these NMR diagnostic shifts to confirm regioselectivity:

| Proton Environment | Chemical Shift (δ ppm) | Change upon Derivatization |

| N1-CH2 (α to ring N) | 2.6 – 3.0 (Free Base) | Shifts downfield to 4.0+ ppm if N1 is acylated (Boc). |

| CH-NH2 (C4 methine) | 2.6 – 2.8 | Shifts downfield to 3.8 – 4.0 ppm if the exocyclic amine is amidated. |

| Boc Group | 1.45 (Singlet) | Integration of 9H confirms mono-protection. |

Troubleshooting & Expert Tips

-

Handling the 2HCl Salt: The salt is extremely hygroscopic. Weigh it quickly or use a dry box. If the salt has clumped, it may have absorbed water, altering the molecular weight calculation.[1] Dry in a vacuum oven at 40°C if precision is critical.

-

Solubility: The 2HCl salt is insoluble in DCM. It must be dissolved in water or methanol/water mixtures before adding base. Do not attempt to neutralize in pure DCM; the salt will just sit at the bottom.

-

Bis-Boc Formation: If you observe significant bis-Boc product (protected at both nitrogens) in Protocol 1, reduce the Boc₂O equivalents to 0.90 and ensure the temperature stays strictly at 0°C. The bis-product is much less polar (high Rf on TLC) and can be separated via column chromatography (Hexane/EtOAc).

References

-

Structural Utility & Applications

-

pKa and Reactivity Data

-

pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.[1] Alfa Chemistry.

-

-

Safety & Handling (SDS)

- This compound Safety D

-

Protecting Group Strategies

- Strategic Use of Protecting Groups in the Synthesis of Piperidine Derivatives.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C5H14Cl2N2 | CID 24721308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pure-synth.com [pure-synth.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Aminopiperidine | 13035-19-3 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

reaction conditions for N-alkylation of 4-Aminopiperidine dihydrochloride

This Application Note and Protocol is designed for researchers and medicinal chemists requiring precise control over the N-alkylation of 4-Aminopiperidine Dihydrochloride .

Application Note: N-Alkylation of this compound

Executive Summary & Strategic Analysis

This compound is a versatile bifunctional building block containing two distinct nucleophilic sites:

-

N1 (Piperidine Nitrogen): A secondary, cyclic amine. It is generally more nucleophilic towards alkyl halides (SN2) due to electronic stabilization and ring strain release, but it cannot form stable neutral imines.

-

N4 (Exocyclic Primary Amine): A primary amine. It is less sterically hindered but slightly less nucleophilic in direct substitutions. However, it possesses unique chemoselectivity for reductive amination via stable imine (Schiff base) formation.

The "Salt" Challenge: The starting material is supplied as a dihydrochloride salt (

Selectivity Rule of Thumb:

-

To alkylate N1 (Piperidine)

Use Direct Alkylation (SN2) with Alkyl Halides. -

To alkylate N4 (Primary Amine)

Use Reductive Amination with Aldehydes/Ketones.[1]

Reaction Decision Matrix

Before starting, determine your target regioisomer.

| Target Site | Preferred Method | Key Reagents | Mechanism | Selectivity Factor |

| N1 (Piperidine) | Direct Alkylation | Alkyl Halide, | SN2 Substitution | |

| N4 (Primary) | Reductive Amination | Aldehyde/Ketone, | Imine Reduction | Imine formation is specific to |

| N4 (Primary) | Protection Strategy | Protection/Deprotection | Protects N1 first (requires specific conditions) |

Experimental Protocols

Protocol A: Preparation of Free Base (Optional but Recommended)

While "in-situ" neutralization is possible, isolating the free base simplifies stoichiometry and improves solubility in organic solvents.

-

Dissolution: Dissolve 10.0 g of 4-Aminopiperidine 2HCl in 20 mL of water (minimum volume).

-

Basification: Slowly add 50% w/v NaOH solution (approx. 4.0 eq) at 0°C until pH > 12.

-

Extraction: Extract exhaustively with DCM (

) or Chloroform/Isopropanol (3:1) (5 x 50 mL). Note: The free amine is highly water-soluble; multiple extractions are critical. -

Drying: Dry combined organics over

, filter, and concentrate in vacuo. -

Storage: Store under Argon at -20°C (hygroscopic and absorbs

).

Protocol B: Selective N1-Alkylation (Piperidine Ring)

Target: Synthesis of 1-alkyl-4-aminopiperidines. Method: SN2 Substitution.

Reagents:

-

Substrate: 4-Aminopiperidine 2HCl (1.0 eq)

-

Alkylating Agent: Alkyl Bromide/Iodide (1.0 eq) Strict stoichiometry prevents poly-alkylation.

-

Base:

(3.5 eq) or -

Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration)

Step-by-Step:

-

Suspension: In a flame-dried flask, suspend 4-Aminopiperidine 2HCl (1.0 mmol) and

(3.5 mmol) in anhydrous MeCN (10 mL). -

Activation: Stir at 60°C for 30 minutes to ensure partial deprotonation.

-

Addition: Cool to 0°C. Add the Alkyl Halide (1.0 mmol) dropwise over 15 minutes. Slow addition is critical to favor mono-alkylation.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

-

Optimization: If the alkyl halide is unreactive, heat to 50–60°C.

-

-

Work-up: Filter off solids (

/KCl). Concentrate the filtrate. -

Purification: The residue often contains traces of dialkylated product. Purify via flash chromatography (DCM:MeOH:

90:9:1).

Why this works: The secondary amine (N1) is more basic and nucleophilic than the primary amine (N4). By limiting the alkyl halide to 1.0 equivalent, the reaction kinetically favors the piperidine nitrogen.

Protocol C: Selective N4-Alkylation (Primary Amine)

Target: Synthesis of 4-(alkylamino)piperidines. Method: Reductive Amination.[1][2][3][4]

Reagents:

-

Substrate: 4-Aminopiperidine 2HCl (1.0 eq)

-

Carbonyl: Aldehyde or Ketone (1.1 eq)[1]

-

Base: Triethylamine (

) or DIPEA (2.2 eq) Essential to free the amine. -

Reducing Agent: Sodium Triacetoxyborohydride (

) (1.5 eq)[4] -

Acid Catalyst: Acetic Acid (AcOH) (1.0 eq)

-

Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

-

Neutralization: Suspend 4-Aminopiperidine 2HCl (1.0 mmol) in DCE (10 mL). Add DIPEA (2.2 mmol) and stir for 15 min at RT.

-

Imine Formation: Add the Aldehyde/Ketone (1.1 mmol) and Acetic Acid (1.0 mmol). Stir for 1–2 hours at RT.[4]

-

Checkpoint: The primary amine (N4) reacts rapidly to form the imine (

). The secondary amine (N1) cannot form a neutral imine.

-

-

Reduction: Add

(1.5 mmol) in one portion. -

Reaction: Stir at RT for 16 hours.

-

Quench: Add saturated

solution. Stir for 20 mins. -

Extraction: Extract with DCM (3x). Wash organics with Brine.

-

Purification: Flash chromatography (DCM:MeOH 95:5).

Why this works: Reductive amination relies on the formation of an imine intermediate.[1] Only the primary amine (N4) can form a stable imine with the carbonyl. The reducing agent (

Visualizing the Pathways

The following diagram illustrates the divergent synthesis pathways based on reaction conditions.

Caption: Divergent synthesis pathways for 4-Aminopiperidine. N1-alkylation is achieved via nucleophilic substitution, while N4-alkylation is achieved via reductive amination.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete neutralization of HCl salts. | Increase Base (DIPEA/K2CO3) to >3.0 eq. Ensure vigorous stirring. |

| Poly-alkylation (N1 & N4) | Excess alkyl halide used in Method A. | Use strictly 0.95–1.0 eq of alkyl halide. Use Syringe Pump addition.[5] |

| No Reaction (Method B) | Steric hindrance of ketone. | Use |

| Solubility Issues | Dihydrochloride is insoluble in DCM/Et2O. | Use DMF or MeOH for the reaction, or perform the "Free Base" isolation first. |

References

-

BenchChem. Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine. (2025).[4][6] Link

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862 (1996). Link

-

Salvatore, R. N., et al. "Efficient synthesis of secondary amines by selective alkylation of primary amines." Organic Letters, 1(11), 1893-1896 (1999). Link

-

Kuduk, S. D., et al. "Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor." Bioorganic & Medicinal Chemistry Letters, 9(13), 1863-1868 (1999). Link

-

ResearchGate Discussion. "Procedure for N-alkylation of Piperidine?" (2017).[5][7][8] Link

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reddit.com [reddit.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: 4-Aminopiperidine Dihydrochloride in Polymer Synthesis and Crosslinking

Executive Summary & Chemical Profile[3]

4-Aminopiperidine dihydrochloride (CAS: 35621-01-3) is a robust, bifunctional amine building block utilized in high-performance polymer synthesis.[1] Unlike simple linear diamines, its structure incorporates a primary amine (exocyclic) and a secondary amine (endocyclic/heterocyclic).[2][1]

This dual-amine structure offers unique reactivity profiles:

-

Primary Amine (

): High nucleophilicity, lower steric hindrance; typically the first site of reaction.[1] -

Secondary Amine (

): Higher steric hindrance but high basicity; acts as the secondary crosslinking site or chain extender.[1]

Chemical Specifications

| Property | Value | Notes |

| CAS (Salt) | 35621-01-3 | Dihydrochloride form (stable, water-soluble).[1][3][4] |

| CAS (Free Base) | 13035-19-3 | The reactive form required for synthesis.[1] |

| Formula | MW: 173.08 g/mol (Salt); 100.16 g/mol (Base).[1] | |

| pKa (Approx) | Both amines are strongly basic.[2][1] | |

| Solubility | High in | Insoluble in non-polar organics (DCM, Toluene) unless neutralized.[2][1] |

Critical Pre-Processing: The Salt-to-Base Conversion

The most common failure mode in using this reagent is attempting to react the dihydrochloride salt directly in organic solvents or without sufficient base equivalents.[1] The protonated ammonium species (

DOT Diagram: Deprotonation Workflow

Caption: Logical workflow for converting the stable salt form into the reactive free base species.

Protocol A: Deprotonation in Aqueous Media (For Hydrogels)

Goal: Prepare a reactive solution for EDC/NHS coupling.

-

Dissolve 4-Aminopiperidine 2HCl in DI water (

). -

Add 2.2 equivalents of NaOH (1M or 5M solution).

-

Adjust final pH to 8.0–9.0 .

Protocol B: Deprotonation in Organic Media (For Epoxies/Polyimides)

Goal: Solubilize the amine in DCM, DMF, or DMSO.[2][1]

-

Suspend the salt in the solvent (it will likely not dissolve fully).[1]

-

Add 2.5 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]

-

Sonicate for 10 minutes. The solution should clear as the free base dissolves and the organic-insoluble TEA-HCl salt precipitates (in solvents like DCM).

-

Optional: Filter off the TEA-HCl precipitate if it interferes with downstream processing.[1]

Application 1: Epoxy Curing (Thermosets)[2]

4-Aminopiperidine is an excellent curing agent for epoxy resins (e.g., DGEBA).[2][1] It acts as a rigidifying crosslinker due to the cyclic piperidine structure.[1]

Stoichiometry Calculation

To achieve a perfect network, calculate the Amine Hydrogen Equivalent Weight (AHEW) .[2][1]

-

Active Hydrogens: 3 (2 on the primary amine, 1 on the secondary amine).[2][1]

-

MW (Free Base): 100.16 g/mol .[1]

-

AHEW =

.[1]

Formula:

Curing Protocol

-

Preparation: Convert the dihydrochloride to free base (Protocol B) or purchase the free base form directly to avoid salt inclusions in the resin.

-

Mixing: Mix the free base 4-aminopiperidine with the epoxy resin (e.g., EPON 828, EEW ~190) at the calculated ratio.

-

Degassing: Vacuum degas for 15 minutes to remove air bubbles.

-

Cure Cycle:

-

Stage 1: 60°C for 2 hours (Initial gelation via primary amine).

-

Stage 2: 120°C for 4 hours (Full crosslinking via secondary amine).

-

Insight: The secondary amine is sterically hindered and requires higher thermal energy to fully react with the epoxide rings.[1]

-

Application 2: Hydrogel Crosslinking (Biomedical)[2]

This protocol describes crosslinking carboxylated polymers (Hyaluronic Acid, Alginate) using 4-aminopiperidine as a short, rigid linker.[2][1]

DOT Diagram: Crosslinking Mechanism

Caption: Stepwise formation of the polymer network. The primary amine reacts rapidly, followed by the secondary amine to complete the crosslink.[2]

Experimental Protocol

-

Activation: Dissolve Hyaluronic Acid (HA) in MES buffer (pH 5.5).[1] Add EDC (2 eq) and NHS (2 eq) relative to carboxyl groups.[1] Stir for 15 mins.

-

pH Adjustment: Raise pH to 7.5 using NaOH or borate buffer. Crucial: The amine reaction requires neutral/basic pH.[1]

-

Linker Addition: Add 0.5 molar equivalents of pre-neutralized 4-aminopiperidine (from Protocol A) relative to the carboxylic acid groups.

-

Note: Using 0.5 eq targets a 1:2 ratio (one diamine bridging two polymer chains).[1]

-

-

Reaction: Stir at Room Temperature for 4–12 hours.

-

Purification: Dialyze against DI water (MWCO 3.5 kDa) for 48 hours to remove urea byproducts and salts.

-

Lyophilization: Freeze-dry to obtain the crosslinked scaffold.

Troubleshooting & QC

| Issue | Probable Cause | Corrective Action |

| Incomplete Dissolution | Salt form used in organic solvent without base.[1] | Add TEA/DIPEA (2.5 eq) or switch to free base.[1] |

| Soft/Gummy Epoxy | Incorrect stoichiometry (ignored secondary amine H).[1] | Recalculate using AHEW = 33.[1]4. Ensure cure temp >100°C. |

| Precipitation in Hydrogel | pH too high (>10) causing rapid hydrolysis or polymer crash.[1] | Maintain pH 7.5–8.5 during coupling.[1] Add linker slowly. |

| Low Crosslinking Density | Secondary amine failed to react.[1] | Increase reaction time or temperature.[1] The secondary amine is slower.[1] |

References

-

PubChem Database. "this compound (Compound Summary)." National Library of Medicine.[1] [Link]

-

Master Organic Chemistry. "Amine Basicity and pKaH: Pyridine vs Piperidine." [Link]

-

Polymer Innovation Blog. "Epoxy Curing Agents: Tailoring Properties with Amines." [Link]

Sources

Troubleshooting & Optimization

preventing degradation of 4-Aminopiperidine dihydrochloride during storage

Welcome to the technical support center for 4-Aminopiperidine Dihydrochloride (CAS: 35621-01-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. By understanding its chemical nature and implementing proper handling protocols, you can prevent degradation and ensure reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability important?

This compound is a versatile piperidine derivative widely used as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its structure, featuring a primary amine on the piperidine ring, makes it a valuable intermediate.[3][4] The compound is supplied as a dihydrochloride salt to enhance its stability and handling characteristics compared to the free base, which is more susceptible to degradation.

Maintaining its purity is paramount; the presence of degradation products can lead to failed reactions, the formation of unwanted byproducts, and inaccurate results in sensitive biological assays.[5]

Q2: My solid this compound has turned slightly yellow and is clumping. What does this mean, and can I still use it?

This is a classic sign of degradation, primarily caused by two factors:

-

Hygroscopicity: The material has absorbed atmospheric moisture. Amine salts are known to be hygroscopic, readily taking up water from the air.[6][7][8] This leads to the physical clumping or caking of the powder.

-

Oxidation: The slight yellowing may indicate slow oxidation of the amine group.[9][10] Exposure to air (oxygen), especially in the presence of moisture and light, can accelerate this process.[5][11]

Can you still use it? It is strongly discouraged. The presence of moisture can interfere with moisture-sensitive reactions, and the oxidized impurities can lead to unpredictable side reactions. For critical applications, it is essential to use a fresh, pure sample. If you must consider using it, a purity re-assessment is mandatory (see Troubleshooting Guide below).

Q3: What are the primary degradation pathways for this compound?

The two main pathways of concern during storage are:

-

Moisture Absorption (Hygroscopicity): As a salt, it readily absorbs water from the atmosphere. While not a chemical change itself, the absorbed water can act as a medium to accelerate other degradation processes, such as oxidation.[12]

-

Oxidation: The primary amine is susceptible to oxidation when exposed to air.[10][13] This can lead to the formation of various byproducts, including potential imines or ring-opened products over time, compromising the integrity of the reagent.[9]

Q4: What are the ideal storage conditions to maximize shelf-life?

To mitigate the degradation pathways described above, strict adherence to proper storage conditions is crucial.[11][14]

| Parameter | Ideal Condition | Rationale |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric oxygen and moisture.[11][14] |